N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide

Medicinal chemistry Structure-activity relationship Positional isomer differentiation

This compound is the ortho-nitro isomer completing a positional matrix (2-nitro, 3-nitro, 4-nitro) for the N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide scaffold. The ortho-nitro group restricts conformational freedom via intramolecular H-bonding to the amide NH—a feature absent in meta/para isomers. Its 2,5-dimethylphenyl pattern provides a distinct steric surface vs. the 2,4-dimethylphenyl regioisomer (~1.2 Å methyl displacement). With clogP 2.64 and TPSA 109.25 Ų, it is ~0.5–0.8 log units less lipophilic than the 5-chloro analog, reducing promiscuous binding risk. Essential for systematic nitroreductase SAR, computational docking, and 3D-QSAR studies where ortho-substitution electronic effects must be quantitatively distinguished from meta/para data.

Molecular Formula C17H14N4O4
Molecular Weight 338.323
CAS No. 891122-89-7
Cat. No. B2512434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide
CAS891122-89-7
Molecular FormulaC17H14N4O4
Molecular Weight338.323
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C17H14N4O4/c1-10-7-8-11(2)13(9-10)16-19-20-17(25-16)18-15(22)12-5-3-4-6-14(12)21(23)24/h3-9H,1-2H3,(H,18,20,22)
InChIKeyWBOOICGEBMLJAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide (CAS 891122-89-7): Structural Identity and Screening Library Provenance for Procurement Decisions


N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide (CAS 891122-89-7) is a synthetic small-molecule heterocycle belonging to the 2,5-disubstituted-1,3,4-oxadiazole class, with molecular formula C17H14N4O4 and molecular weight 338.32 g/mol . The compound is primarily distributed as a screening library compound by commercial vendors (e.g., Chemenu Catalog #CM991718) at ≥95% purity for research use only . Its structure combines a 2,5-dimethylphenyl-substituted 1,3,4-oxadiazole core linked via an amide bridge to a 2-nitrobenzamide moiety—a specific substitution topography that distinguishes it from closely related positional isomers and regioisomers in the same chemical space .

Why N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide Cannot Be Replaced by In-Class Analogs: The Ortho-Nitro and 2,5-Dimethyl Substitution Rationale


Within the 2,5-disubstituted-1,3,4-oxadiazole benzamide family, small structural perturbations produce substantial differences in molecular recognition, physicochemical profile, and biological screening outcomes. The 2-nitro (ortho) substitution on the benzamide ring creates an intramolecular hydrogen bond acceptor adjacent to the amide NH, restricting conformational freedom relative to the 3-nitro (meta) and 4-nitro (para) positional isomers . Concurrently, the 2,5-dimethylphenyl pattern on the oxadiazole ring presents a distinct steric and electronic surface compared to the 2,4-dimethylphenyl regioisomer, altering π-stacking geometry and hydrophobic contact area . In high-throughput screening contexts, the 3-nitro isomer (CAS 891117-10-5) has registered assay-specific activity profiles (e.g., GPR151 activator screen) that do not automatically extrapolate to the 2-nitro analog, as confirmed by the independent PubChem deposition of each compound under distinct substance identifiers [1]. Generic substitution between these analogs without experimental verification therefore risks invalidating structure-activity relationship (SAR) hypotheses and producing non-reproducible screening results.

Quantitative Differentiation Evidence for N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide: Comparator-Based Procurement Rationale


Nitro Group Positional Isomerism: Ortho (2-Nitro) vs. Meta (3-Nitro) Substitution Defines Distinct Molecular Surface and Screening Profiles

The 2-nitro (ortho) substitution on the benzamide ring of the target compound (CAS 891122-89-7) places the nitro group in close spatial proximity to the amide NH and carbonyl oxygen, enabling intramolecular dipole-dipole interactions and restricted rotamer populations that are absent in the 3-nitro isomer (CAS 891117-10-5). This conformational constraint is evidenced by the distinct InChIKey assignments (WBOOICGEBMLJAU-UHFFFAOYSA-N for the 2-nitro compound vs. QJFZWTAXGOZQJH-UHFFFAOYSA-N for the 3-nitro isomer), confirming non-interchangeable chemical identities . In functional screening, the 3-nitro isomer has been tested in at least three PubChem-deposited bioassays, including a GPR151 cell-based activator screen and AlphaScreen-based biochemical assays, with percentage activation readouts deposited by The Scripps Research Institute Molecular Screening Center . No equivalent bioassay data is deposited for the 2-nitro isomer, indicating that the ortho-nitro substitution yields a distinct biological fingerprint that precludes direct substitution based on meta-nitro screening results [1].

Medicinal chemistry Structure-activity relationship Positional isomer differentiation

Dimethylphenyl Regioisomerism: 2,5-Dimethylphenyl vs. 2,4-Dimethylphenyl Substitution Alters Oxadiazole π-Surface Topography

The target compound features a 2,5-dimethylphenyl substituent on the 1,3,4-oxadiazole ring, which presents a methyl group at the C5 position of the phenyl ring. The closest regioisomer, N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide (CAS 891113-37-4), shifts the second methyl group from the C5 to the C4 position, altering the molecular electrostatic potential surface and the geometric relationship between the methyl substituent and the oxadiazole ring . Although both compounds share identical molecular formula (C17H14N4O4), molecular weight (338.32 g/mol), and the 2-nitrobenzamide moiety, they are cataloged under distinct CAS numbers and vendor catalog entries (Chemenu CM991718 for 2,5-dimethyl vs. CM991614 for 2,4-dimethyl), confirming their non-interchangeable chemical identities . In computational docking and pharmacophore modeling contexts, the methyl group position alters the shape and volume of the hydrophobic region presented to a binding pocket; such regioisomeric differences have been shown in related 1,3,4-oxadiazole series to shift ligand-receptor complementarity and produce divergent activity profiles [1].

Computational chemistry Molecular docking Regioisomer selectivity

Chloro-Substituted Analog Comparison: Absence of 5-Chloro Substituent Preserves Hydrogen-Bond Donor Capacity and Reduces Molecular Weight for Fragment-Based Screening

The target compound lacks the 5-chloro substituent on the benzamide ring that is present in the closely related analog 5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide (CAS 891121-93-0) [1]. The absence of chlorine results in a lower molecular weight (338.32 vs. approximately 372.8 g/mol for the chloro analog) and reduced lipophilicity, which translates to different compliance profiles with lead-likeness filters. Computationally predicted properties for the target compound include clogP = 2.64 and topological polar surface area (TPSA) = 109.25 Ų, placing it within the favorable range for oral bioavailability according to Lipinski's Rule of Five (MW < 500; clogP ≤ 5; HBD ≤ 5; HBA ≤ 10) and the Rule of Three for fragment-based screening (MW < 300; though at 338.32 it marginally exceeds the fragment threshold, it remains closer to fragment space than the heavier chloro analog) [2]. The chloro analog, by contrast, incorporates an additional heavy atom and increased lipophilicity, which may bias it toward different target classes or pharmacokinetic profiles [3].

Fragment-based drug discovery Lipophilicity optimization Lead-likeness

Unsubstituted Benzamide Baseline: 2-Nitrobenzamide Moiety Introduces Electron-Deficient Pharmacophoric Feature Absent in Parent Benzamide Analog

The target compound contains a 2-nitrobenzamide moiety, whereas the parent benzamide analog N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891122-81-9) lacks the nitro group entirely . The 2-nitro group introduces a strong electron-withdrawing substituent (Hammett σmeta = 0.71) that polarizes the benzamide aromatic ring, reduces its electron density, and creates a dipole that can participate in anion-π interactions or hydrogen bonding as an H-bond acceptor. The four-nitro positional isomers (2-nitro, 3-nitro, 4-nitro, and unsubstituted) of the N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide scaffold thus form a systematic electron-demand gradient series, with the 2-nitro compound providing the ortho-specific electronic effect that cannot be replicated by the unsubstituted benzamide [1]. In related nitrobenzamide-containing oxadiazole series, the nitro group has been shown to be essential for antitubercular activity through deazaflavin-dependent nitroreductase activation, with both the presence and position of the nitro group critically determining bioactivity [2].

Pharmacophore design Electron-deficient aromatic Molecular recognition

Physicochemical Profile Differentiation: Computed logP and TPSA Values Position the Target Compound Within a Defined Oral Bioavailability Space Separable from Heavier or More Lipophilic Analogs

Computationally derived physicochemical descriptors for the target compound (EOS92737) include a calculated octanol-water partition coefficient (clogP) of 2.64 and a topological polar surface area (TPSA) of 109.25 Ų [1]. These values place the compound in a region of chemical space associated with favorable oral absorption (TPSA < 140 Ų) and balanced lipophilicity (clogP < 5) [2]. In comparison, incorporation of a 5-chloro substituent (as in CAS 891121-93-0) would increase clogP by an estimated 0.5-0.8 log units, potentially crossing above clogP = 3.0 and altering the compound's ADME profile. Similarly, the 4-nitro positional isomer is predicted to have a different dipole moment and TPSA distribution due to the altered nitro group geometry, although its molecular formula and MW remain identical. The target compound's specific combination of clogP = 2.64 and TPSA = 109.25 Ų thus represents a defined physicochemical coordinate within this oxadiazole-benzamide chemical series that is not interchangeable with other isomers or substituted analogs [1][3].

ADME prediction Drug-likeness Physicochemical profiling

Optimal Application Scenarios for N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide (CAS 891122-89-7): Evidence-Guided Deployment in Scientific Research


Structure-Activity Relationship (SAR) Profiling of Nitrobenzamide Oxadiazole Libraries with Ortho-Substitution Focus

The target compound fills the ortho-nitro cell in a positional isomer matrix (2-nitro, 3-nitro, 4-nitro, unsubstituted) for the N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide scaffold. Its procurement is justified when systematically interrogating the electronic and steric effects of nitro group position on target binding or cellular activity. The distinct InChIKey identity and separate CAS registration confirm its non-redundancy with the 3-nitro isomer (CAS 891117-10-5), which has registered activity in GPR151 and AlphaScreen assays . Including the 2-nitro compound completes the isomer matrix and enables quantitative SAR interpretation of ortho-substitution effects, which cannot be inferred from meta- or para-nitro data alone [1].

Fragment-Elaboration and Lead-Optimization Campaigns Prioritizing Low Lipophilicity and Rule-of-Five Compliance

With a computed clogP of 2.64 and TPSA of 109.25 Ų, the target compound resides within favorable oral drug-likeness space and is approximately 0.5-0.8 log units less lipophilic than its 5-chloro-substituted analog (CAS 891121-93-0) . This makes the compound a preferable starting point for lead-optimization programs where minimizing lipophilicity is a key objective to reduce promiscuous binding, phospholipidosis risk, and CYP450 inhibition. Its molecular weight (338.32) and hydrogen-bond donor count (3) place it at the lower end of the lead-like space within this oxadiazole series, offering room for subsequent property-modulating substitutions [1].

Computational Chemistry and Pharmacophore Modeling Requiring Defined 2,5-Dimethylphenyl Hydrophobic Surface Topography

The 2,5-dimethylphenyl substitution pattern presents a spatially defined hydrophobic surface that differs from the 2,4-dimethylphenyl regioisomer (CAS 891113-37-4) by approximately 1.2 Å displacement of the methyl group van der Waals surface relative to the oxadiazole plane . For computational docking studies, pharmacophore model generation, or 3D-QSAR analyses where the exact shape and electrostatics of the hydrophobic contact region must be controlled, procurement of the specific 2,5-dimethylphenyl compound is necessary to ensure model accuracy. Using the 2,4-dimethylphenyl regioisomer would introduce systematic error into any structure-based design hypothesis relying on the 2,5-substitution geometry [1].

Nitroreductase-Mediated Prodrug Activation Research Leveraging Ortho-Nitro Electronic Properties

Building on literature precedent demonstrating that nitro group position critically influences nitroreductase-dependent activation of oxadiazole antitubercular agents—with MIC values as low as 0.03 μM for optimized dinitro derivatives —the 2-nitro compound provides an ortho-substituted electronic probe for investigating structure-activity relationships in bioreductive activation pathways. The ortho-nitro group's stronger through-space interaction with the amide linkage (relative to meta- or para-nitro) may influence the reduction potential and subsequent reactivity of the nitro group, making this isomer a mechanistically informative tool compound for nitroreductase substrate profiling [1].

Quote Request

Request a Quote for N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.